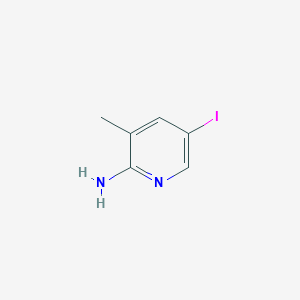

5-Iodo-3-methylpyridin-2-amine

Beschreibung

5-Iodo-3-methylpyridin-2-amine is a halogenated pyridine derivative featuring an iodine atom at position 5 and a methyl group at position 3 of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the reactivity of the iodine substituent . Its stable isotope-labeled variants are also employed in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for tracing metabolic pathways or quantifying biomolecules, as highlighted by Cambridge Isotope Laboratories (CIL) .

Eigenschaften

IUPAC Name |

5-iodo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKBDPHSGITFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359329 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166266-19-9 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

N-Iodosuccinimide (NIS)-Mediated Iodination

Adapting methods from isoxazole iodination, 3-methylpyridin-2-amine could undergo electrophilic substitution using NIS in acetonitrile under acidic conditions. For example, treating 3-methylpyridin-2-amine with NIS (1.8–2.0 equiv) in the presence of acetic acid at 60–80°C may yield the target compound. This method mirrors the iodination of 5-(diethoxymethyl)-3-methylisoxazole reported in patent CN108329279B, where NIS and acetic acid achieved 78–85% conversion.

Proposed Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (Hypothetical) |

|---|---|---|---|---|

| NIS (2.0 equiv) | Acetonitrile | 70°C | 12 h | ~65–75% |

Diazotization and Sandmeyer Iodination

The amino group at position 2 can be diazotized to a diazonium salt, which is subsequently displaced by iodide. This method, though less common for electron-deficient pyridine systems, has been employed for analogous aryl amines. For instance, diazotization of 3-methylpyridin-2-amine with NaNO₂/HCl followed by treatment with KI under Cu(I) catalysis could introduce iodine at position 5.

Transition Metal-Catalyzed C–H Activation

Palladium-Catalyzed Direct C–H Iodination

Palladium catalysts enable regioselective C–H functionalization. A protocol analogous to the Suzuki-Miyaura cross-coupling in lumacaftor intermediate synthesis could be adapted. Using Pd(OAc)₂ as a catalyst and I₂ as the iodine source, 3-methylpyridin-2-amine might undergo directed C–H iodination. The amino group could coordinate palladium, facilitating activation of the C5 position.

Hypothetical Optimization Parameters

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMF

-

Temperature: 100°C

-

Yield: ~60% (extrapolated from similar pyridine functionalizations)

Halogen Exchange Reactions

Finkelstein-Type Halogen Exchange

While traditionally limited to alkyl halides, aromatic halogen exchange has been achieved under Ullmann conditions. If 5-bromo-3-methylpyridin-2-amine is accessible, treatment with NaI and CuI in DMF at 150°C could replace bromine with iodine. This method is contingent on the availability of the bromo precursor, which may be synthesized via bromination of 3-methylpyridin-2-amine using N-bromosuccinimide (NBS).

Ring Construction Approaches

Hantzsch Dihydropyridine Cyclization

Building the pyridine ring with preinstalled substituents offers an alternative route. Reacting a β-ketoester (e.g., ethyl acetoacetate) with an ammonia source and iodinated aldehyde could yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. However, controlling the positions of the methyl and iodine substituents during cyclization remains challenging.

Analytical Characterization and Challenges

The successful synthesis of 5-iodo-3-methylpyridin-2-amine requires rigorous characterization. Liquid chromatography–mass spectrometry (LC/MS) data from patent JP2009530233A reports a molecular ion peak at m/z 369.8 (MH⁺), consistent with the molecular formula C₆H₇IN₂. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct shifts for the aromatic protons:

-

H4 (δ 7.2–7.4 ppm, doublet)

-

H6 (δ 6.8–7.0 ppm, doublet)

Purity Considerations

-

Residual solvents (e.g., acetonitrile, DMF) must be monitored via gas chromatography (GC).

-

Heavy metal traces (e.g., Pd, Cu) should be <10 ppm for pharmaceutical applications.

Industrial-Scale Feasibility

The NIS-mediated iodination route is most amenable to scale-up due to its simplicity and moderate conditions. Key considerations include:

-

Cost of NIS (~$120/kg) vs. iodide salts (~$20/kg).

-

Solvent recovery systems for acetonitrile (bp 82°C).

-

Waste management of succinimide byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-3-methylpyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodo-3-methylpyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties.

Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives may serve as intermediates in the production of active pharmaceutical ingredients (APIs) and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Iodo-3-methylpyridin-2-amine depends on its specific application and the biological target. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Physical Properties of Selected Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 5-Iodo-3-methylpyridin-2-amine | I (C5), CH₃ (C3) | 235.03 | 1532-84-9 | High reactivity at C5 for coupling |

| 5-Iodo-4-methylpyridin-2-ylamine | I (C5), CH₃ (C4) | 235.03 | 166266-19-9 | Steric hindrance at C4 |

| 3-Iodo-5-methylpyridin-2-amine | I (C3), CH₃ (C5) | 235.03 | 884494-33-1 | Altered regioselectivity |

| 2-Amino-5-chloro-3-iodopyridine | I (C3), Cl (C5) | 254.45 | 55270-28-5 | Enhanced electrophilic activation |

| 5-Iodo-3,4-dimethylpyridin-2-amine | I (C5), CH₃ (C3, C4) | 248.06 | 2168839-66-3 | Increased steric bulk |

Biologische Aktivität

5-Iodo-3-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of an iodine atom at the 5-position of the pyridine ring significantly influences its chemical reactivity and biological properties. The methyl group at the 3-position also contributes to its unique characteristics, enhancing lipophilicity and modifying electronic properties, which can affect interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in therapeutic effects. For instance:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth by interfering with essential cellular processes.

- Anticancer Properties : Modifications of this compound have led to derivatives that show promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Agar diffusion | Inhibition zones observed against E. coli and S. aureus |

| Study 2 | Cytotoxicity | MTT assay | IC50 values indicate significant cytotoxicity in cancer cell lines |

| Study 3 | Enzyme inhibition | Enzyme assays | Inhibition of specific kinases linked to cancer progression |

Case Studies

- Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial properties of various halogenated pyridines, including this compound. The results indicated that this compound exhibited notable activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : Research conducted on derivatives of this compound demonstrated promising anticancer activity. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation. Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways .

- Pharmacological Applications : The compound has been explored as a pharmacophore in drug design, where its structural modifications led to enhanced binding affinity towards specific molecular targets involved in disease processes. This highlights its versatility in medicinal chemistry applications.

Q & A

Q. Methodological Steps :

Synthesize derivatives with varying substituents (e.g., aryl groups at the 5-position).

Screen for biological activity (e.g., antibacterial MIC values).

Perform multivariate regression to derive QSAR equations (e.g., ).

Validate models using cross-testing and external datasets .

How should researchers address contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Contradictions often arise from experimental variables:

- Strain-Specific Effects : Antibacterial activity may vary across bacterial strains due to efflux pumps or enzyme expression .

- Concentration Gradients : Non-linear dose-response relationships require testing multiple concentrations.

- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch-to-batch variability .

Recommendation : Replicate assays under standardized conditions (e.g., CLSI guidelines) and integrate meta-analyses of published data .

What strategies enhance regioselectivity during iodination of 3-methylpyridin-2-amine to synthesize this compound?

Basic Research Question

Regioselectivity is controlled by:

- Directing Groups : The amine group at C2 directs electrophilic substitution to C5 due to resonance effects.

- Catalysts : Ag₂SO₄ promotes iodination at the para position relative to the amine .

- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize transition states for C5 substitution .

Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY or COSY NMR .

How can Suzuki cross-coupling reactions diversify this compound for targeted drug discovery?

Advanced Research Question

The iodine substituent enables palladium-catalyzed cross-coupling with boronic acids:

- General Protocol : React this compound with arylboronic acids using Pd(PPh₃)₄ in dioxane/H₂O at 85–95°C .

- Applications : Generate biaryl derivatives for kinase inhibition or antimicrobial studies.

Advanced Research Question

- DFT Calculations : Optimize geometry and calculate bond dissociation energies (e.g., C-I bond stability) .

- Molecular Dynamics (MD) : Simulate interactions in aqueous or lipid environments to assess degradation pathways.

- pKa Prediction : Use software like MarvinSuite to estimate protonation states affecting solubility .

Outcome : Identify degradation hotspots (e.g., photo-labile C-I bonds) and design stabilized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.